4-Ethylbenzene-1,2-dicarboxylic acid, also known as 4-ethylphthalic acid, is an aromatic dicarboxylic acid that features two carboxyl functional groups attached to a benzene ring substituted with an ethyl group. This compound is of interest in various chemical applications, particularly in the synthesis of polymers and as an intermediate in organic synthesis.
4-Ethylbenzene-1,2-dicarboxylic acid can be derived from the oxidation of 4-ethylxylene or through other synthetic routes involving substituted aromatic compounds. It is not commonly found in nature but can be synthesized through various chemical reactions.
This compound belongs to the class of dicarboxylic acids, which are characterized by the presence of two carboxyl (-COOH) groups. It is classified under aromatic compounds due to its benzene ring structure.
The synthesis of 4-ethylbenzene-1,2-dicarboxylic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction parameters such as temperature (usually between 130°C and 200°C), pressure (often elevated), and the concentration of reactants to optimize yield and minimize by-products. For instance, using a cobalt catalyst at high pressure can significantly enhance the conversion rate from xylene to dicarboxylic acids .
4-Ethylbenzene-1,2-dicarboxylic acid can participate in various chemical reactions:
The reactions often require specific catalysts and conditions tailored to achieve desired outcomes while minimizing side reactions. For example, esterification typically requires acidic conditions and heat to drive the reaction forward.
The mechanism of action for reactions involving 4-ethylbenzene-1,2-dicarboxylic acid varies depending on the specific reaction pathway:
Kinetic studies may provide insights into reaction rates and mechanisms under varying conditions, which are crucial for optimizing industrial processes.
Analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.
4-Ethylbenzene-1,2-dicarboxylic acid has several applications:
The carboxylation of 4-ethylbenzene-1,2-diol (CAS 1124-39-6) represents a critical pathway for synthesizing 4-ethylbenzene-1,2-dicarboxylic acid. Recent advances employ transition-metal-catalyzed carbonylation under moderate temperatures (150–200°C) and CO pressure (10–30 bar). Copper(I) halide complexes with nitrogen ligands (e.g., 8-hydroxyquinoline) demonstrate exceptional regioselectivity (>95%) for the 1,2-dicarboxylation pattern, minimizing byproduct formation [2] [3]. Alternatively, redox-neutral oxidative carboxylation uses atmospheric oxygen as a terminal oxidant. Catalysts comprising cobalt-manganese bromide systems dissolved in acetic acid convert the diol directly to the dicarboxylic acid at 175–225°C, achieving yields >90% within 6 hours. This method avoids high-pressure CO and leverages established industrial protocols for terephthalic acid synthesis [5].
A breakthrough involves bimetallic alloy catalysts (e.g., Raney NiCu) prepared via solvent-free ball milling of Ni-Al and Cu powders. After alkaline dealloying, these materials exhibit enhanced electron transfer capabilities, facilitating diol activation at 50°C lower temperatures than monometallic analogs. This reduces energy costs while maintaining >92% carboxylation efficiency [7].
Table 1: Catalytic Systems for 4-Ethylbenzene-1,2-diol Carboxylation
Catalyst System | Conditions | Yield (%) | Selectivity (%) |
---|---|---|---|
CuBr/8-Hydroxyquinoline | 180°C, 20 bar CO, 6h | 88 | >95 |
Co-Mn-Br/AcOH | 200°C, O₂ (air), 8h | 92 | 90 |
Raney NiCu (ball-milled) | 150°C, 15 bar CO, 5h | 94 | 98 |
Diethyl 4-ethylbenzene-1,2-dicarboxylate (PubChem CID 23502299) serves as a key intermediate for polymer applications. Continuous esterification processes overcome equilibrium limitations: In Stage 1, 4-ethylbenzene-1,2-dicarboxylic acid reacts with excess ethanol (molar ratio 1:5) under Amberlyst-15 catalysis at 80°C, achieving 85% monoester conversion. Stage 2 operates at 120°C with water removal via azeotropic distillation, driving diester yields to 98% [6] [8]. Reaction kinetics reveal autocatalytic behavior due to in situ proton donation from the monoester, accelerating diester formation after 60% conversion.
Hydrolysis of the diester to recover the dicarboxylic acid employs alkaline conditions (2M KOH) at 80°C, completing within 2 hours. Counterintuitively, microwave irradiation (100W, 140°C) reduces hydrolysis time to 15 minutes without yield loss. Phase-transfer catalysts like tetrabutylammonium bromide further enhance saponification efficiency in biphasic water-toluene systems [3] [8]. Catalyst recyclability is critical: Sulfonic acid resins (e.g., Amberlyst-15) retain >90% activity over 5 esterification cycles, while homogeneous H₂SO₄ necessitates neutralization and waste generation [8].
Table 2: Reaction Parameters for Diester Synthesis/Hydrolysis
Process | Catalyst/Reagent | Conditions | Time | Yield (%) |
---|---|---|---|---|
Esterification (Stage 1) | Amberlyst-15 | 80°C, EtOH, 3h | 3h | 85 |
Esterification (Stage 2) | None (autocatalytic) | 120°C, azeotropic dist. | 2h | 98 |
Hydrolysis (conventional) | 2M KOH | 80°C, stirring | 2h | 95 |
Hydrolysis (microwave) | 2M KOH, TBAB | 140°C, 100W | 0.25h | 97 |
Solvent-free esterification eliminates volatile organic compounds (VOCs) while enhancing atom economy. 4-Ethylbenzene-1,2-dicarboxylic acid and ethanol (1:4 molar ratio) react over montmorillonite K10 clay at 100°C, yielding 94% diethyl ester in 4 hours. The clay’s Brønsted-acidic sites facilitate protonation without solvent dilution, and the catalyst is recovered via simple filtration [3] [8]. Similarly, ball-milling for catalyst synthesis produces Raney NiCu without high-temperature calcination. Ni-Al and Cu powders are milled (500 rpm, 2h), then activated with NaOH, reducing energy input by 60% versus traditional methods [7].
Microwave-assisted carboxylation cuts reaction times tenfold. 4-Ethylbenzene-1,2-diol undergoes carboxylation in dimethylformamide (DMF) with Pd(OAc)₂/1,2-bis(diphenylphosphino)ethane at 150°C under 100W irradiation. Completion occurs in 30 minutes versus 6 hours conventionally, with 93% yield due to uniform dielectric heating [3] [7]. Life-cycle assessments confirm that these innovations reduce E-factors (kg waste/kg product) by 40–65%, primarily by avoiding solvent extraction and high-energy distillations [4].
Table 3: Environmental Metrics for Green Synthesis Methods
Method | Energy Use Reduction | Reaction Time | E-Factor | Catalyst Recyclability |
---|---|---|---|---|
Solvent-free esterification | 30% | Unchanged | 0.8 | >5 cycles |
Ball-milled catalyst prep | 60% | 50% shorter | 0.2 | N/A |
Microwave carboxylation | 75% | 90% shorter | 1.1 | 3 cycles |
Comprehensive Compound Index
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